molecular formula C21H22N2O5S B2943230 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1396628-51-5

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Katalognummer: B2943230
CAS-Nummer: 1396628-51-5
Molekulargewicht: 414.48
InChI-Schlüssel: IZWZBPKJILMHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone” features a 3,4,5-trimethoxyphenyl group linked via a methanone bridge to an azetidine ring (4-membered nitrogen heterocycle), which is further substituted with a 4-methylbenzo[d]thiazol moiety through an ether linkage. The azetidine ring introduces conformational rigidity compared to larger rings (e.g., piperidine), which may enhance target selectivity or metabolic stability.

Eigenschaften

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-12-6-5-7-17-18(12)22-21(29-17)28-14-10-23(11-14)20(24)13-8-15(25-2)19(27-4)16(9-13)26-3/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWZBPKJILMHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure comprises an azetidine ring, a thiazole moiety, and a methanone group, suggesting various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of 325.4 g/mol. The presence of multiple functional groups indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC17H15N3O2SC_{17}H_{15}N_{3}O_{2}S
Molecular Weight325.4 g/mol
CAS Number1795194-40-9

The compound's biological activity is primarily attributed to its interaction with various cellular targets. Notably, it binds to Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4 , affecting the transcription of genes such as Bcl-2 , c-Myc , and CDK6 . This interaction has implications for cancer treatment, as it can inhibit cell proliferation in certain cancer cell lines.

Antitumor Activity

Research indicates that the compound exhibits significant anti-proliferative effects against various cancer cell lines. For example, it has shown effectiveness against MV4-11 cells, leading to reduced cell viability and increased apoptosis.

Tyrosinase Inhibition

The compound also demonstrates potent tyrosinase inhibitory activity, which is crucial for treating hyperpigmentation disorders. In experiments using B16F10 murine melanoma cells, it effectively inhibited melanin production by targeting intracellular tyrosinase activity. The IC50 values for related analogs suggest that this compound may be a promising candidate for further development in dermatological applications.

CompoundIC50 (µM)
Kojic Acid24.09
Analog 31.12
Analog 117.62

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in PubMed demonstrated that the compound significantly inhibited the growth of MV4-11 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Tyrosinase Inhibition Study : Another research article highlighted the compound's ability to inhibit tyrosinase in B16F10 cells effectively. It was found that exposure to the compound reduced tyrosinase activity significantly when compared to controls.
  • Pharmacokinetics : The pharmacokinetic profile indicates that thiazole derivatives like this compound are slightly soluble in water and exhibit varied solubility in organic solvents, which is essential for drug formulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound Combretastatin Analogue Thiazole Derivative
Molecular Weight ~440 g/mol ~450 g/mol ~400 g/mol
Key Functional Groups Azetidine, Benzo[d]thiazol, Trimethoxy Oxazolone, Trimethoxy Thiazole, Trimethoxy
Solubility (Predicted) Moderate (logP ~3.5) Low (logP ~4.0) Moderate (logP ~3.0)
Melting Point Not reported 180–182°C 160–165°C

The azetidine ring likely improves aqueous solubility compared to combretastatin analogues, while the benzo[d]thiazol group may increase logP, enhancing blood-brain barrier penetration.

Advantages and Limitations

  • Advantages :
    • Conformational rigidity of azetidine may improve binding specificity.
    • Benzo[d]thiazol’s electron-rich structure could enhance π-π stacking with biological targets.
  • Limitations: Synthetic complexity of azetidine ether formation compared to 5-membered rings. Potential metabolic instability due to the ether linkage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.